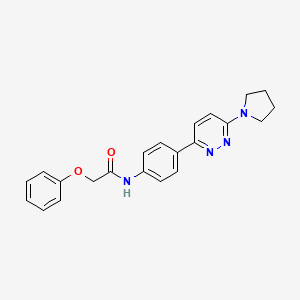
2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide” is a chemical compound that has gained considerable attention due to its potential applications in various fields of research and industry. It is a derivative of phenoxy acetamide, which has been investigated for its synthesis and pharmacological activities .
Synthesis Analysis
The synthesis of compounds like “2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide” often involves the use of chemical techniques and computational chemistry applications . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed rings .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving this compound can be quite complex. For instance, one study mentions the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine, providing access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its molecular structure. The non-planarity of the pyrrolidine ring, for example, allows for increased three-dimensional coverage .Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules. Medicinal chemists appreciate its features:
- Three-Dimensional Coverage : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Kinase Inhibitors
Researchers have explored derivatives of this compound as kinase inhibitors. Rational remodeling of the amide moiety led to the identification of fluorinated Trk inhibitors with picomolar IC₅₀ values .
Cytotoxic and Anti-Proliferative Activity
A novel series of phenoxy thiazoles, including acetamides related to our compound, were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells. Notably, some acetamides exhibited remarkable activity .
Antibacterial Agents
Structure-activity relationship (SAR) studies revealed that substituents on the pyrrolidine ring influence antibacterial activity. For instance, N’-Ph substituents enhanced activity compared to N’-Et or N’-H .
RORγt Modulation
The compound showed excellent potency towards RORγt, a nuclear receptor involved in immune regulation. However, it also exhibited undesirable activity against pregnane X receptor (PXR), which plays a role in detoxification and clearance of foreign substances .
Enantioselective Proteins and Stereogenicity
Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers and spatial orientations of substituents can lead to varying biological profiles. Understanding these nuances is crucial for drug design .
Future Directions
The future directions in the research of this compound could involve the design of new derivatives of phenoxy acetamide that prove to be successful agents in terms of safety and efficacy . This could enhance the quality of life and open up new possibilities in various fields of research and industry.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been associated with a wide range of pharmacological activities .
Result of Action
Compounds with similar structures have been shown to possess a wide range of biological properties .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
2-phenoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(16-28-19-6-2-1-3-7-19)23-18-10-8-17(9-11-18)20-12-13-21(25-24-20)26-14-4-5-15-26/h1-3,6-13H,4-5,14-16H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHYWHXHZVPKKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

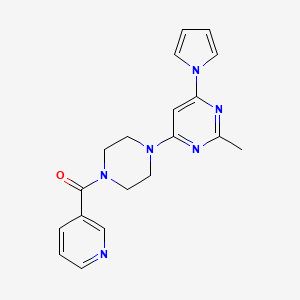

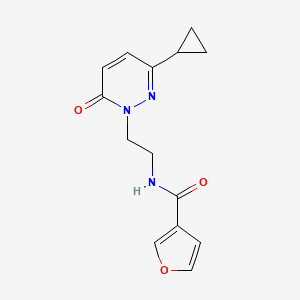
![2-Amino-2-[3-(2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2382343.png)
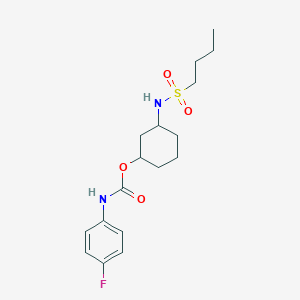
![3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid](/img/structure/B2382348.png)
![4-hydroxy-3-[(E)-3-phenyl-2-propenyl]-1-(3-pyridinylmethyl)-2(1H)-pyridinone](/img/structure/B2382351.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)


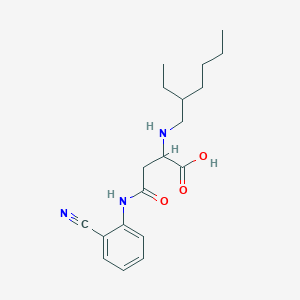

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2382359.png)
![5-{[(2-chlorophenyl)methyl]sulfanyl}-3H-imidazo[1,2-c]quinazolin-2-one](/img/structure/B2382361.png)